molecular formula C37H25N3O9 B14195931 1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) CAS No. 853913-08-3

1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)

Cat. No.: B14195931
CAS No.: 853913-08-3
M. Wt: 655.6 g/mol
InChI Key: UPSPTTRNBAPBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes three nitrobenzene groups connected via a methanetriyl bridge to a central phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with a trihalogenated methane derivative under basic conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The phenylene rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation: The compound can be oxidized under strong oxidative conditions to form quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

    Reduction: Amino derivatives of the original compound

    Substitution: Nitro or halogen-substituted derivatives

    Oxidation: Quinone derivatives

Scientific Research Applications

1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) has several scientific research applications:

    Materials Science: Used in the development of advanced materials with specific electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The phenylene core provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,1’,1’'-[Methanetriyltris(oxy)]tribenzene: Similar structure but lacks the nitro groups, resulting in different reactivity and applications.

    1,1’,1’'-(nitrilotris(benzene-4,1-diyl))triethanone: Contains a nitrilotris core instead of a methanetriyl core, leading to variations in chemical behavior.

Uniqueness

1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) is unique due to the presence of multiple nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and interactions with other chemical species.

Properties

CAS No.

853913-08-3

Molecular Formula

C37H25N3O9

Molecular Weight

655.6 g/mol

IUPAC Name

1-[bis[4-(4-nitrophenoxy)phenyl]methyl]-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C37H25N3O9/c41-38(42)28-7-19-34(20-8-28)47-31-13-1-25(2-14-31)37(26-3-15-32(16-4-26)48-35-21-9-29(10-22-35)39(43)44)27-5-17-33(18-6-27)49-36-23-11-30(12-24-36)40(45)46/h1-24,37H

InChI Key

UPSPTTRNBAPBHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-])OC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.